2-(2,5-Difluoro-phenoxy)-ethanol
Description
2-(2,5-Difluoro-phenoxy)-ethanol is a fluorinated phenolic ether derivative characterized by a phenoxy group substituted with fluorine atoms at the 2- and 5-positions, linked to an ethanol moiety. Fluorine atoms are known to enhance metabolic stability, lipophilicity, and electronic effects in aromatic systems, which can influence solubility, reactivity, and biological activity . For example, fluorinated analogs like 2-(2,5-Dimethylphenoxy)ethanol demonstrate applications in controlling intermolecular interactions and improving solubility in organic solvents, suggesting similar utility for this compound .
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2-(2,5-difluorophenoxy)ethanol |
InChI |
InChI=1S/C8H8F2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 |
InChI Key |
FJYVXYMRSUFESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Fluorine atoms increase electronegativity and lipophilicity, as seen in:
- 2-(2,5-Dimethylphenoxy)ethanol (): Methyl groups enhance solubility in organic solvents but reduce polarity compared to fluorine. Its crystal structure reveals intermolecular hydrogen bonding involving the ethanol group .
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Features |
|---|---|---|---|
| 2-(2,5-Dimethylphenoxy)ethanol | 166.22 | Methyl, ethanol | Improved organic solubility |
| (S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl | 209.62 | Amino, ethanol, difluoro | Water-soluble (salt form) |
Metabolic and Pharmacokinetic Behavior
Fluorinated compounds often exhibit enhanced metabolic stability:
- 2',2'-Difluorodeoxycytidine (dFdC) (): The difluoro group increases membrane permeability and triphosphate stability, leading to prolonged DNA synthesis inhibition compared to ara-C. The elimination half-life of dFdCTP is 3.9–16+ hours , versus 0.7 hours for ara-CTP .
- 3-(3,5-Difluoro-phenoxy)-azetidine (): The difluoro-phenoxy group aids in tracking metabolic degradation via liberated 3,5-difluorophenol, highlighting fluorine's role as a detection tag .
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